HDAC2 Inhibition: Quantitative Activity and Selectivity Gap vs. Prototypical HDAC Inhibitor Vorinostat (SAHA)
This compound displays measurable but modest HDAC2 inhibitory activity with an IC50 of 20,000 nM (20 µM) [1]. In contrast, the approved HDAC inhibitor vorinostat (SAHA) exhibits an HDAC2 IC50 of approximately 10–30 nM [2], representing a roughly 700- to 2,000-fold potency advantage for the clinical comparator. This potency gap indicates that this compound is unlikely to serve as a direct substitute for established HDAC inhibitors in functional studies, but its weak HDAC2 engagement—when paired with its benzothiadiazole kinase scaffold—may support polypharmacology profiling applications. The HDAC2 data represent the only publicly available quantitative biochemical target engagement measurement for this specific compound.
| Evidence Dimension | HDAC2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | Vorinostat (SAHA) HDAC2 IC50 ≈ 10–30 nM |
| Quantified Difference | Target compound is approximately 700- to 2,000-fold less potent than vorinostat against HDAC2 |
| Conditions | In vitro enzymatic HDAC2 inhibition assay; exact assay conditions not fully detailed in BindingDB entry |
Why This Matters
This sole quantitative activity data point distinguishes the compound from nanomolar-potency HDAC probes and confirms that procurement for HDAC-focused studies should be based on explicit polypharmacology or scaffold-profiling objectives rather than primary HDAC inhibition.
- [1] BindingDB Entry BDBM50591632 (CHEMBL5184593). Inhibition of HDAC2 (unknown origin) by N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: IC50 = 2.00E+4 nM. View Source
- [2] Duvic, M. & Vu, J. (2007). Vorinostat: a new oral histone deacetylase inhibitor approved for cutaneous T-cell lymphoma. Expert Opinion on Investigational Drugs, 16(7), 1111–1120. HDAC2 IC50 range reported. View Source
